molecular formula C10H13N5O5 B14454882 6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one CAS No. 73591-56-7

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one

Cat. No.: B14454882
CAS No.: 73591-56-7
M. Wt: 283.24 g/mol
InChI Key: KFQPBOAPXUWGME-UHFFFAOYSA-N
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Description

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an amino group, a dihydroxy oxolan ring, and a triazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one typically involves multiple steps. One common method involves the condensation of a suitable pyridine derivative with a triazole precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the triazolopyridine ring. The dihydroxy oxolan ring is then introduced through a series of hydroxylation reactions, using reagents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain precise control over reaction parameters. Purification steps, such as crystallization or chromatography, are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, Lewis acids.

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one is unique due to its specific triazolopyridine core and the presence of both amino and dihydroxy oxolan groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

73591-56-7

Molecular Formula

C10H13N5O5

Molecular Weight

283.24 g/mol

IUPAC Name

6-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-triazolo[4,5-c]pyridin-4-one

InChI

InChI=1S/C10H13N5O5/c11-5-1-3-6(9(19)12-5)13-14-15(3)10-8(18)7(17)4(2-16)20-10/h1,4,7-8,10,16-18H,2H2,(H3,11,12,19)

InChI Key

KFQPBOAPXUWGME-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)C2=C1N(N=N2)C3C(C(C(O3)CO)O)O)N

Origin of Product

United States

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